molecular formula C14H7NO3 B13940188 1H-Benzofuro[2,3-f]indole-2,3-dione

1H-Benzofuro[2,3-f]indole-2,3-dione

Cat. No.: B13940188
M. Wt: 237.21 g/mol
InChI Key: XHPRBKKNNNIORX-UHFFFAOYSA-N
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Description

1H-Benzofuro[2,3-f]indole-2,3-dione is a heterocyclic compound with a unique structure that combines elements of both benzofuran and indole.

Preparation Methods

The synthesis of 1H-Benzofuro[2,3-f]indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzofuro[2,3-f]indole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 1H-Benzofuro[2,3-f]indole-2,3-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Benzofuro[2,3-f]indole-2,3-dione can be compared to other similar compounds, such as 1H-Benzofuro[3,2-f]indole and 1H-Benzothieno[2,3-f]indole . While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which contributes to its distinct reactivity and biological activity .

Conclusion

This compound is a compound of great interest due to its unique structure and potential applications in various scientific fields. Its synthesis, reactivity, and biological activity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H7NO3

Molecular Weight

237.21 g/mol

IUPAC Name

3H-[1]benzofuro[2,3-f]indole-1,2-dione

InChI

InChI=1S/C14H7NO3/c16-13-9-6-12-8(5-10(9)15-14(13)17)7-3-1-2-4-11(7)18-12/h1-6H,(H,15,16,17)

InChI Key

XHPRBKKNNNIORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)C(=O)C(=O)N4

Origin of Product

United States

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